molecular formula C16H14N2O3 B2953400 2-[(1E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]BENZOIC ACID CAS No. 359821-70-8

2-[(1E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]BENZOIC ACID

Cat. No.: B2953400
CAS No.: 359821-70-8
M. Wt: 282.299
InChI Key: NAJKXQFBRPPTBA-GZTJUZNOSA-N
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Description

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C16H14N2O3/c19-15(10-12-6-2-1-3-7-12)18-17-11-13-8-4-5-9-14(13)16(20)21/h1-9,11H,10H2,(H,18,19)(H,20,21)/b17-11+. This string represents the molecular structure of the compound.

Scientific Research Applications

Crystal Structure and Molecular Docking Studies

The Schiff base derivative, closely related to 2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid, demonstrates significant properties in terms of crystal structure and molecular docking. Studies on these compounds reveal interesting aspects of non-covalent interactions stabilizing the crystal structures and their potential antibiotic potency through docking against DNA gyrase (Asegbeloyin et al., 2019).

Synthesis of N-amino-3-hydroxy-2-phenyl-4(1H)-quinolinone

Research indicates the potential use of similar compounds in the synthesis of N-amino-3-hydroxy-2-phenyl-4(1H)-quinolinone, a process involving multiple steps and highlighting the reactivity of these compounds (Spáčilová et al., 2006).

Azo-Benzoic Acid Derivatives

The study of azo-benzoic acids, which are structurally related, demonstrates their potential applications in developing various dyes and pigments. Their synthesis and characterization involve advanced spectroscopic techniques and explore the acid-base dissociation and azo-hydrazone tautomerism in solution (Baul et al., 2009).

Biological Activity of Novel Amino Acid Derivatives

The coupling of benzoic acid hydrazides with N-protected L-amino acids has shown promising results in antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Khattab, 2005).

Catalytic Applications in Alkyne Reactions

The methoxycarbonylation of alkynes, catalyzed by palladium complexes, indicates the potential use of benzoic acid derivatives in catalytic processes, contributing to the formation of unsaturated esters and diesters (Magro et al., 2010).

Antibacterial Activity of Novel Compounds

Research on N-substituted-3-chloro-2-azetidinones, involving compounds structurally similar to 2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid, has shown notable antibacterial activity. This highlights their potential use in developing new antibacterial agents (Chavan & Pai, 2007).

Safety and Hazards

While specific safety and hazard information for “2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, benzoic acid, a related compound, can cause skin irritation and serious eye damage .

Future Directions

The future directions for “2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid” would depend on its potential applications. These could include its use in the synthesis of other compounds, pharmaceutical applications, or research into its properties .

Properties

IUPAC Name

2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(10-12-6-2-1-3-7-12)18-17-11-13-8-4-5-9-14(13)16(20)21/h1-9,11H,10H2,(H,18,19)(H,20,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJKXQFBRPPTBA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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